(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine
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Description
Scientific Research Applications
Chemical Structure and Properties
Studies on push-pull enamines, which share structural similarities with (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine, have been conducted to understand their isomers and conformers through vibrational and NMR spectroscopy alongside ab initio calculations. These studies provide insights into the electronic structures and reactivity of such compounds, which are crucial for designing novel materials and catalysts (Pigošová et al., 2005).
Synthesis and Reactivity
Research has been focused on the synthesis of heterocyclic systems using compounds with functionalities similar to this compound. Such research paves the way for the development of new pharmaceuticals and agrochemicals by exploring the reactivity of these compounds to produce a variety of heterocyclic derivatives (Selič et al., 1997).
Fluorescence Labeling
The modification of fluorescence labeling reagents to improve their properties for bioanalytical applications has been studied. For example, replacing the dimethylamino group with di-n-butylamino groups in certain reagents enhances their utility for labeling compounds containing primary or secondary amino groups, indicating potential applications in proteomics and metabolomics (Seiler et al., 1973).
Environmental and Biological Interactions
Investigations into the interaction of similar compounds with sulfuric acid have implications for understanding atmospheric chemistry, particularly in the formation of new particles which is relevant for climate modeling and pollution studies (Elm et al., 2016).
Novel Synthetic Routes
The development of fluoroalkyl amino reagents for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles showcases the utility of structurally similar compounds in medicinal chemistry and agricultural chemistry. These studies highlight innovative approaches to fluoroalkylation, enhancing the pharmacological properties of bioactive compounds (Schmitt et al., 2017).
Properties
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-5-10(11)9-13(4)8-6-7-12(2)3/h10H,5-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOAINDJBJIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CCCN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.